REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:7]=[CH:6][C:5]([N+:8]([O-])=O)=[CH:4][CH:3]=1.[C:11]([OH:14])(=S)[CH3:12]>C([O-])([O-])=O.[K+].[K+]>[Cl:1][C:2]1[CH:7]=[CH:6][C:5]([NH:8][C:11](=[O:14])[CH3:12])=[CH:4][CH:3]=1 |f:2.3.4|
|
Name
|
|
Quantity
|
1 g
|
Type
|
reactant
|
Smiles
|
ClC1=CC=C(C=C1)[N+](=O)[O-]
|
Name
|
|
Quantity
|
1.93 g
|
Type
|
reactant
|
Smiles
|
C(C)(=S)O
|
Name
|
|
Quantity
|
0.05 g
|
Type
|
catalyst
|
Smiles
|
C(=O)([O-])[O-].[K+].[K+]
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
150 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
dry Triton-X 405 (e.g., about 0.010 g)
|
Type
|
TEMPERATURE
|
Details
|
After four hours the reaction was cooled to room temperature
|
Duration
|
4 h
|
Type
|
ADDITION
|
Details
|
acetone (e.g., about 8 mL) was added
|
Type
|
FILTRATION
|
Details
|
filtered through a sintered glass funnel
|
Type
|
CUSTOM
|
Details
|
Evaporation of the acetone
|
Name
|
|
Type
|
product
|
Smiles
|
ClC1=CC=C(C=C1)NC(C)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.975 g | |
YIELD: PERCENTYIELD | 91% | |
YIELD: CALCULATEDPERCENTYIELD | 90.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:7]=[CH:6][C:5]([N+:8]([O-])=O)=[CH:4][CH:3]=1.[C:11]([OH:14])(=S)[CH3:12]>C([O-])([O-])=O.[K+].[K+]>[Cl:1][C:2]1[CH:7]=[CH:6][C:5]([NH:8][C:11](=[O:14])[CH3:12])=[CH:4][CH:3]=1 |f:2.3.4|
|
Name
|
|
Quantity
|
1 g
|
Type
|
reactant
|
Smiles
|
ClC1=CC=C(C=C1)[N+](=O)[O-]
|
Name
|
|
Quantity
|
1.93 g
|
Type
|
reactant
|
Smiles
|
C(C)(=S)O
|
Name
|
|
Quantity
|
0.05 g
|
Type
|
catalyst
|
Smiles
|
C(=O)([O-])[O-].[K+].[K+]
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
150 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
dry Triton-X 405 (e.g., about 0.010 g)
|
Type
|
TEMPERATURE
|
Details
|
After four hours the reaction was cooled to room temperature
|
Duration
|
4 h
|
Type
|
ADDITION
|
Details
|
acetone (e.g., about 8 mL) was added
|
Type
|
FILTRATION
|
Details
|
filtered through a sintered glass funnel
|
Type
|
CUSTOM
|
Details
|
Evaporation of the acetone
|
Name
|
|
Type
|
product
|
Smiles
|
ClC1=CC=C(C=C1)NC(C)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.975 g | |
YIELD: PERCENTYIELD | 91% | |
YIELD: CALCULATEDPERCENTYIELD | 90.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |